molecular formula C16H17O4- B14624890 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate CAS No. 56007-93-3

2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate

Cat. No.: B14624890
CAS No.: 56007-93-3
M. Wt: 273.30 g/mol
InChI Key: BMCWHCYYKOEXDV-UHFFFAOYSA-M
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Description

2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate is an organic compound with a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol . This compound is characterized by the presence of an ester functional group, which is formed by the reaction between a carboxylic acid and an alcohol. The compound’s structure includes a benzoate group and an oct-1-yn-4-yl group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate typically involves the esterification reaction between benzoic acid and oct-1-yn-4-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols corresponding to the ester group.

    Substitution: Amides or other ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the electronic and steric properties of the ester and alkyne groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate is unique due to the presence of the oct-1-yn-4-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in organic synthesis and various applications where specific reactivity and properties are required.

Properties

CAS No.

56007-93-3

Molecular Formula

C16H17O4-

Molecular Weight

273.30 g/mol

IUPAC Name

2-oct-1-yn-4-yloxycarbonylbenzoate

InChI

InChI=1S/C16H18O4/c1-3-5-9-12(8-4-2)20-16(19)14-11-7-6-10-13(14)15(17)18/h2,6-7,10-12H,3,5,8-9H2,1H3,(H,17,18)/p-1

InChI Key

BMCWHCYYKOEXDV-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC#C)OC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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